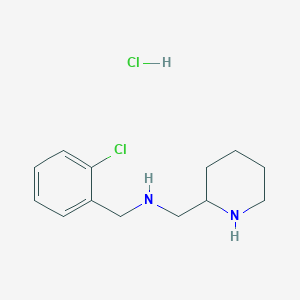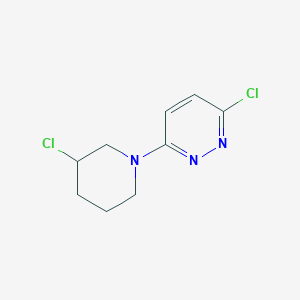
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is a synthetic organic compound characterized by the presence of fluorine atoms on the benzyl groups attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions. For example, 2-fluorobenzyl chloride can react with the piperidine ring in the presence of a base like sodium hydride.
Esterification: The carboxylate group is introduced through an esterification reaction, where the piperidine derivative reacts with a suitable carboxylic acid or its derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluorobenzyl 1-(2-chlorobenzyl)piperidine-3-carboxylate
- 2-Fluorobenzyl 1-(2-methylbenzyl)piperidine-3-carboxylate
- 2-Fluorobenzyl 1-(2-hydroxybenzyl)piperidine-3-carboxylate
Uniqueness
2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is unique due to the presence of two fluorobenzyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-9-3-1-6-15(18)12-23-11-5-8-16(13-23)20(24)25-14-17-7-2-4-10-19(17)22/h1-4,6-7,9-10,16H,5,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSCQRMOKEUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis-(3-fluoro-benzyl)-[1,4]diazepane](/img/structure/B7896877.png)




![[1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7896929.png)

![(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylate](/img/structure/B7896950.png)
![(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B7896956.png)
![(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate](/img/structure/B7896957.png)
![(2-chlorophenyl)methyl 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7896962.png)


